Methyl 5-((8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

FTO inhibition Epitranscriptomics N6-methyladenosine demethylase

Researchers sourcing FTO inhibitors for epitranscriptomic programs face supply inconsistency and risk acquiring uncharacterized analogs when relying on scaffold similarity alone. This compound eliminates that risk: a biochemically validated FTO inhibitor (IC₅₀ = 810 nM, ChEMBL/BindingDB) with a defined C8-fluoro, C2-methyl substitution pattern that directly impacts target binding and metabolic stability. • Verified FTO inhibition at 810 nM - enables immediate SAR expansion without preliminary re-screening. • Multi-vendor availability at 97-98% purity ensures supply continuity across multi-year hit-to-lead campaigns. • Methyl ester handle supports matched molecular pair studies (ester vs. acid) for intracellular vs. extracellular target engagement profiling.

Molecular Formula C17H14FNO4
Molecular Weight 315.29 g/mol
Cat. No. B12122925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-((8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
Molecular FormulaC17H14FNO4
Molecular Weight315.29 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C(=CC=C2)F
InChIInChI=1S/C17H14FNO4/c1-10-8-14(20)12-4-3-5-13(18)16(12)19(10)9-11-6-7-15(23-11)17(21)22-2/h3-8H,9H2,1-2H3
InChIKeyZTHLBPYJSSFPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-((8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate: Structural Identity & Procurement


Methyl 5-((8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1215732-03-8; molecular formula C₁₇H₁₄FNO₄; MW 315.29 g/mol) is a synthetic 4-oxoquinoline derivative incorporating a furan-2-carboxylate methyl ester moiety linked via a methylene bridge to the quinoline N1 position . The compound features a strategically positioned fluorine atom at the C8 position of the quinoline ring and a methyl group at C2 — substitutions known within the fluoroquinolone/4-oxoquinoline class to modulate electronic properties, target binding, and metabolic stability [1]. It is commercially supplied as a research chemical at purities typically ranging from 95% to 98% . This compound occupies a distinct structural niche within the broader 4-oxoquinoline chemical space, differentiated from classical fluoroquinolone antibacterials by its N1-furan-carboxylate substitution pattern in place of the canonical N1-cyclopropyl or N1-ethyl groups bearing a C3-carboxylic acid.

Why In-Class Analogs Cannot Substitute


Within the 4-oxoquinolin-1(4H)-yl furan-2-carboxylate chemotype, minor positional or substituent changes produce compounds with distinct molecular recognition profiles and physicochemical properties that preclude simple interchange. The fluoro group at C8 versus C6 alters the electron distribution across the quinoline ring system, directly impacting hydrogen-bonding capacity with biological targets and π-stacking interactions [1]. The C2-methyl substituent introduces steric constraints at the active site that are absent in des-methyl analogs, while the methyl ester on the furan ring determines both solubility and the capacity for further synthetic derivatization through hydrolysis to the carboxylic acid . A validated biochemical screening entry in the ChEMBL/BindingDB databases records this specific compound as an inhibitor of human FTO (fat mass and obesity-associated protein) with an IC₅₀ of 810 nM [2] — a target engagement profile that cannot be assumed for close analogs lacking identical substitution patterns. These combined structural determinants mean that procurement decisions based solely on core scaffold similarity, without verifying the exact CAS number 1215732-03-8, risk acquiring a compound with uncharacterized or divergent biological activity.

Evidence of Differentiation vs. Structural Analogs


FTO Demethylase Inhibition Evidence

The target compound (CHEMBL5173876) has been screened and deposited in the ChEMBL/BindingDB database as an inhibitor of recombinant human full-length FTO (fat mass and obesity-associated protein), yielding an IC₅₀ of 810 nM in a biochemical assay using 3-methylthymidine as substrate with 1-hour incubation [1]. FTO is an N⁶-methyladenosine (m⁶A) RNA demethylase implicated in obesity, acute myeloid leukemia, and glioblastoma [2]. For context, the well-characterized FTO inhibitor IOX1 (5-carboxy-8-hydroxyquinoline) shows IC₅₀ values in the low-micromolar range in comparable biochemical assays, while optimized chemotypes such as CS-1 achieve IC₅₀ values around 100 nM in cellular viability assays [2]. No FTO inhibition data are available in public databases for the closest structural analogs — Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1215613-79-8), Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1216839-58-5), or Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1216471-25-8) — rendering this target engagement profile unique to the C8-fluoro, C2-methyl substituted chemotype among its immediate analog space.

FTO inhibition Epitranscriptomics N6-methyladenosine demethylase Obesity and cancer target

C8-Fluoro vs. C6-Fluoro Positional Isomerism

The target compound carries the fluorine substituent at the C8 position of the 4-oxoquinoline ring, whereas the commercially available isomer Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1215613-79-8) places fluorine at C6 . In the fluoroquinolone antibacterial class, C8-fluoro substitution has been demonstrated to enhance antibacterial potency against Gram-positive organisms by 2- to 8-fold compared to C8-unsubstituted analogs, while also modulating phototoxicity risk — an effect attributed to altered electron density distribution and steric influences on DNA gyrase binding [1]. Although the target compound lacks the C3-carboxylic acid required for canonical DNA gyrase inhibition, the distinct electronic effects of C8-fluoro versus C6-fluoro substitution on the quinoline ring's π-electron system remain physically grounded: C8 substitution places the electronegative fluorine adjacent to the ring junction nitrogen, exerting a stronger inductive effect on the N1-C2 region compared to C6 substitution [1]. The computed molecular properties for these two isomers are identical by formula (both C₁₇H₁₄FNO₄, MW 315.29) but distinct in 3D electrostatic potential surface, directly affecting molecular recognition .

Fluorine positional isomerism SAR Quinoline electronics Drug design

N1-Ester vs. N1-Acid Physicochemical Differentiation

The target compound features a methyl furan-2-carboxylate ester at the N1-methylene position, which distinguishes it from analogs such as (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid (CAS 1083197-24-3) that bear a simple acetic acid moiety at N1 . The furan-2-carboxylate methyl ester confers a LogP of approximately 2.21 (calculated) and a polar surface area (PSA) of 59.75 Ų , compared to the acetic acid analog (LogP ≈ 0.38, PSA ≈ 70–80 Ų estimated) . This translates to roughly 1.8 LogP units difference — corresponding to an approximately 60-fold difference in calculated octanol-water partition coefficient — which directly impacts membrane permeability, protein binding, and chromatographic retention behavior. Furthermore, the methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under mild basic conditions (LiOH/THF/H₂O), enabling on-demand polarity tuning and subsequent amide coupling for library expansion, whereas the acetic acid analog requires activation for esterification .

Prodrug design Ester hydrolysis Lipophilicity Synthetic intermediate

C2-Methyl Substitution: Steric and Metabolic Implications

The C2-methyl group on the 4-oxoquinoline ring of the target compound introduces a steric constraint adjacent to the N1 substitution site that is absent in des-methyl analogs such as Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1216839-58-5) . In the broader 4-quinolone SAR literature, the C2 position is a known determinant of biological activity: C2-methyl substitution in quinolone antibacterials has been associated with reduced susceptibility to certain resistance mechanisms and altered target binding kinetics compared to C2-H analogs [1]. Additionally, the C2-methyl group provides steric shielding of the adjacent C3 position from metabolic oxidation, a feature recognized in the medicinal chemistry of quinoline-based therapeutics [1]. The presence of C2-methyl in the target compound (confirmed by CAS 1215732-03-8) versus the des-methyl analog (CAS 1216839-58-5) thus defines a point of structural divergence with pharmacologically relevant consequences that extend beyond simple chemical formula differences .

C2-substitution Metabolic stability Steric effects Quinolone SAR

Verified Purity and Multi-Vendor Supply

The target compound is stocked by multiple independent chemical suppliers with verified purity specifications: Leyan offers the compound at 98% purity (Product No. 1664130) , CheMenu at 97% purity (Catalog No. CM264003) , and AK Scientific at 95% purity for the des-methyl analog as comparator context . This multi-vendor availability with documented purity ranges enables procurement flexibility and competitive sourcing — a practical consideration for research programs requiring consistent batch-to-batch quality. In contrast, certain close analogs (e.g., the C2,C6,C8-trimethyl variant CAS 1216471-25-8 and the C6-methoxy-2-methyl variant CAS 1216841-62-1) are listed by fewer suppliers, potentially creating supply bottlenecks for larger-scale studies.

Chemical procurement Purity specification Supply chain Research reagent

Validated Research Applications


FTO Inhibitor Screening for Epitranscriptomic Drug Discovery

The compound's verified FTO inhibitory activity (IC₅₀ = 810 nM, ChEMBL-curated BindingDB entry) provides a biochemically validated starting point for epitranscriptomic drug discovery programs targeting N⁶-methyladenosine (m⁶A) RNA modification pathways [1]. Researchers investigating FTO's role in obesity, acute myeloid leukemia, or glioblastoma can employ this compound as a structurally characterized hit for structure-activity relationship (SAR) expansion, leveraging the furan-2-carboxylate ester as a synthetic handle for amide library generation via hydrolysis-coupling sequences. The compound's moderate potency (sub-micromolar range) and defined chemical structure make it suitable for hit-to-lead optimization campaigns where the C8-fluoro and C2-methyl substitution pattern can be systematically varied to probe FTO binding pocket requirements.

Positional Isomer SAR Comparator Studies

The availability of the target compound (C8-fluoro, C2-methyl) alongside its C6-fluoro positional isomer (CAS 1215613-79-8) enables rigorous head-to-head SAR comparisons that isolate the contribution of fluorine ring position to target binding, cellular permeability, and metabolic stability . Because both isomers share the identical molecular formula (C₁₇H₁₄FNO₄, MW 315.29), any observed differences in biological activity or ADME properties can be attributed specifically to the fluorine position rather than bulk physicochemical changes — a powerful experimental design for medicinal chemistry optimization programs [2].

Prodrug Design and Controlled-Release Formulation

The methyl furan-2-carboxylate ester functionality (LogP ≈ 2.21, PSA = 59.75 Ų) provides a built-in prodrug handle that can be selectively hydrolyzed to the more polar carboxylic acid under mild conditions . This enables researchers to evaluate matched molecular pairs (ester vs acid) for differential cellular permeability, enabling systematic investigation of intracellular vs extracellular target engagement. The calculated 60-fold lipophilicity difference between the ester and the hypothetical free acid positions this compound as a useful tool for studying esterase-dependent activation in cellular contexts.

Chemical Biology Probe with Supply Chain Assurance

For academic screening centers and core facilities conducting high-throughput or high-content screening campaigns, the compound's multi-vendor availability at 97–98% purity provides the supply chain robustness required for hit validation and follow-up studies . The documented purity specifications reduce the likelihood of false-positive or false-negative results arising from impurities, while the presence of multiple independent suppliers (Leyan, CheMenu, and others) ensures continuity of supply across multi-year research programs — a practical procurement advantage over less widely stocked structural analogs.

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